Cas no 851864-78-3 (2-{(3-fluorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole)

2-{(3-Fluorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole is a fluorinated imidazole derivative with a substituted phenylmethylsulfanyl group, offering potential utility in medicinal chemistry and pharmaceutical research. Its structural features, including the 3-fluorophenyl and 3-methylbenzoyl moieties, suggest enhanced binding affinity and selectivity in biological systems. The dihydroimidazole core provides a stable scaffold for further functionalization, making it a versatile intermediate for the synthesis of bioactive compounds. This compound may exhibit improved metabolic stability and lipophilicity due to its fluorinated aromatic system, which could be advantageous in drug discovery applications. Its precise physicochemical and pharmacological properties would require further characterization to determine specific applications.
2-{(3-fluorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole structure
851864-78-3 structure
Product Name:2-{(3-fluorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole
CAS No:851864-78-3
MF:C18H17FN2OS
MW:328.403786420822
CID:6185222
PubChem ID:4067698
Update Time:2025-06-10

2-{(3-fluorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-{(3-fluorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole
    • 851864-78-3
    • CCG-286469
    • F0630-0286
    • 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole
    • [2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone
    • (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
    • AKOS024588550
    • Inchi: 1S/C18H17FN2OS/c1-13-4-2-6-15(10-13)17(22)21-9-8-20-18(21)23-12-14-5-3-7-16(19)11-14/h2-7,10-11H,8-9,12H2,1H3
    • InChI Key: FCDFPFGVCRIINW-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=C(C=1)F)C1=NCCN1C(C1C=CC=C(C)C=1)=O

Computed Properties

  • Exact Mass: 328.10456251g/mol
  • Monoisotopic Mass: 328.10456251g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 58Ų

2-{(3-fluorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole Pricemore >>

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2-{(3-fluorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole Related Literature

Additional information on 2-{(3-fluorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole

Comprehensive Overview of 2-{(3-fluorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole (CAS No. 851864-78-3)

The compound 2-{(3-fluorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole (CAS No. 851864-78-3) is a specialized organic molecule with a unique structural framework. This imidazole derivative features a 3-fluorophenyl group attached via a methylsulfanyl linkage, combined with a 3-methylbenzoyl moiety. Its molecular architecture makes it a subject of interest in pharmaceutical and agrochemical research, particularly in the development of novel bioactive agents. The presence of both fluorine and sulfur atoms enhances its potential for interactions with biological targets, a topic frequently explored in modern drug discovery.

In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability. Researchers often search for terms like "fluorophenyl derivatives in drug design" or "sulfur-containing imidazoles," reflecting the growing interest in this chemical space. The compound’s CAS No. 851864-78-3 is frequently queried in scientific databases, underscoring its relevance in academic and industrial settings. Its potential applications span from enzyme inhibition to material science, aligning with trends in precision medicine and green chemistry.

The synthesis of 2-{(3-fluorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions, including N-acylation and thioether formation. These methods are widely discussed in forums focusing on heterocyclic chemistry, a hot topic among synthetic chemists. The compound’s logP and hydrogen bonding capacity are also critical parameters for researchers investigating its ADME properties (Absorption, Distribution, Metabolism, and Excretion), a key area in pharmacokinetic optimization.

From a commercial perspective, suppliers and manufacturers often highlight the compound’s high purity and custom synthesis options, catering to the needs of contract research organizations (CROs). Questions like "where to buy CAS 851864-78-3" or "technical data sheet for fluorophenyl imidazoles" are common in procurement-related searches. Additionally, its stability under various pH conditions and solubility profiles are frequently evaluated for formulation studies, a concern shared by many in the pharmaceutical development community.

Environmental and safety considerations are also paramount. While not classified as hazardous, proper handling of organofluorine compounds is emphasized in laboratory safety guidelines. The compound’s ecological impact and biodegradability are occasionally queried, reflecting the broader shift toward sustainable chemistry practices. Regulatory compliance, such as REACH and FDA submissions, is another area where this compound garners attention, particularly in pre-clinical research phases.

In summary, 2-{(3-fluorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole (CAS No. 851864-78-3) represents a versatile scaffold with significant potential across multiple scientific disciplines. Its structural features align with contemporary research priorities, including targeted therapy and molecular diversity. As interest in imidazole-based therapeutics continues to grow, this compound is poised to remain a focal point in both academic and industrial chemistry.

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